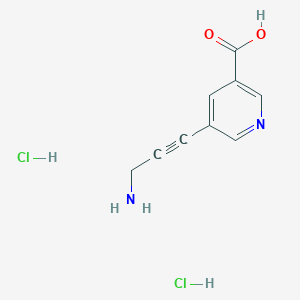
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a chemical compound with the CAS Number: 2470435-86-8 . It has a molecular weight of 253.13 . The IUPAC name for this compound is 5-(3-aminopropyl)nicotinic acid dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is 1S/C9H12N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,1-3,10H2,(H,12,13);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a powder with a molecular weight of 253.13 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Synthesis of Antimicrobial Compounds : Nicotinic acid derivatives, closely related to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid, have been explored for their antimicrobial and antimycobacterial activities. These compounds are synthesized through various chemical reactions and tested for their biological activities against bacteria and fungi (Sidhaye et al., 2011).
Development of Antiallergic Agents : Research has been conducted on the synthesis of derivatives of pyridine carboxylic acids for potential use as antiallergic agents. These studies involve complex chemical transformations and assessments of their stability and potential medicinal applications (Görlitzer & Kramer, 2000).
Chemical Synthesis and Structural Studies
Synthesis of Pyridine Derivatives : Research has been focused on synthesizing new pyridine derivatives, including those related to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid, for various chemical and biological applications. These studies often involve detailed analysis of the compounds' chemical structures and properties (Patel et al., 2011).
Crystal Engineering and Supramolecular Chemistry : Studies involving co-crystallization of pyridine carboxylic acids with other compounds have provided insights into hydrogen bonding patterns and supramolecular structures. These findings are significant in the field of crystal engineering and material science (Montis & Hursthouse, 2012).
Biological and Pharmaceutical Research
Receptor Antagonism and Drug Discovery : Pyridine carboxylic acid derivatives have been identified as antagonists for specific receptors, such as 5-HT2C receptors. This research is pivotal in drug discovery, particularly in the development of treatments for neurological disorders (Park et al., 2008).
Extraction and Pharmaceutical Applications : Studies on the extraction of pyridine-3-carboxylic acid using various compounds and techniques have been conducted. Such research is relevant in pharmaceutical and biochemical industries for the production of various medicinal compounds (Kumar & Babu, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,3,10H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMJSUSVZWUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C#CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

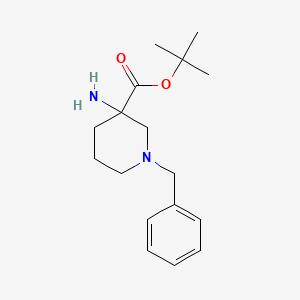
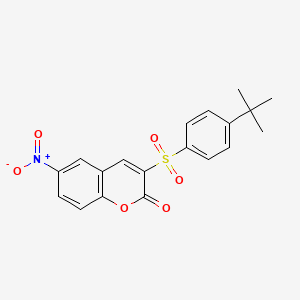
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)

![1-[(E)-Benzene-N-phenylcarboximidoyl]naphthalen-2-ol](/img/structure/B2355995.png)
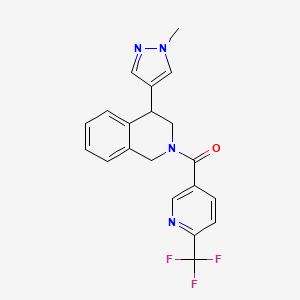
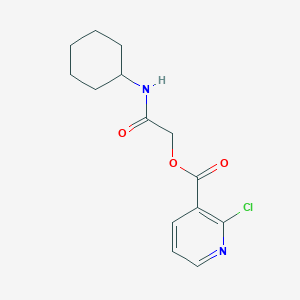
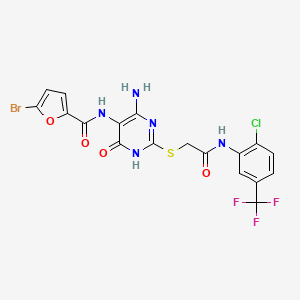

![8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2356001.png)
![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2356002.png)
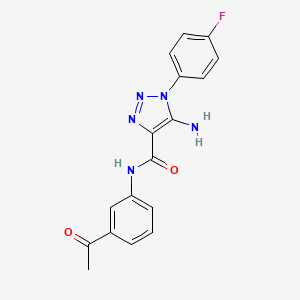
![3-[[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2356004.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2356007.png)